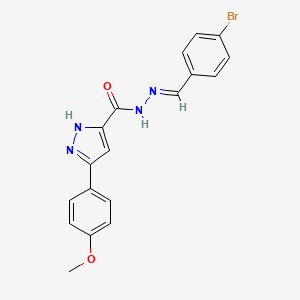![molecular formula C17H13Cl2N3OS B11991217 (2E)-2-[(2E)-benzylidenehydrazinylidene]-5-(2,5-dichlorobenzyl)-1,3-thiazolidin-4-one](/img/structure/B11991217.png)
(2E)-2-[(2E)-benzylidenehydrazinylidene]-5-(2,5-dichlorobenzyl)-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BENZALDEHYDE (5-(2,5-DICHLOROBENZYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of BENZALDEHYDE (5-(2,5-DICHLOROBENZYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE typically involves the condensation reaction between benzaldehyde derivatives and hydrazine derivatives. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The specific steps include:
Preparation of 2,5-Dichlorobenzyl Bromide: This is achieved by reacting 2,5-dichlorotoluene with bromine in the presence of a catalyst.
Formation of Thiazolidinone: The 2,5-dichlorobenzyl bromide is then reacted with thiazolidinone in the presence of a base to form the thiazolidinone derivative.
Condensation Reaction: Finally, the thiazolidinone derivative is condensed with benzaldehyde in the presence of hydrazine hydrate to form the desired hydrazone.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
BENZALDEHYDE (5-(2,5-DICHLOROBENZYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
Oxidation: Corresponding oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
BENZALDEHYDE (5-(2,5-DICHLOROBENZYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Investigated for its potential use in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of BENZALDEHYDE (5-(2,5-DICHLOROBENZYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts the cell membrane of microorganisms, leading to cell lysis.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways.
Antifungal Activity: The compound inhibits the synthesis of ergosterol, a key component of fungal cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzaldehyde Hydrazone: Similar structure but lacks the thiazolidinone ring and dichlorobenzyl group.
2,5-Dichlorobenzyl Hydrazone: Similar structure but lacks the thiazolidinone ring.
Thiazolidinone Hydrazone: Similar structure but lacks the dichlorobenzyl group.
Uniqueness
BENZALDEHYDE (5-(2,5-DICHLOROBENZYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE is unique due to the presence of both the thiazolidinone ring and the dichlorobenzyl group, which contribute to its enhanced biological activity and chemical reactivity compared to similar compounds.
Propriétés
Formule moléculaire |
C17H13Cl2N3OS |
|---|---|
Poids moléculaire |
378.3 g/mol |
Nom IUPAC |
(2E)-2-[(E)-benzylidenehydrazinylidene]-5-[(2,5-dichlorophenyl)methyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H13Cl2N3OS/c18-13-6-7-14(19)12(8-13)9-15-16(23)21-17(24-15)22-20-10-11-4-2-1-3-5-11/h1-8,10,15H,9H2,(H,21,22,23)/b20-10+ |
Clé InChI |
AXPCKPFDZISXTK-KEBDBYFISA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=N/N=C/2\NC(=O)C(S2)CC3=C(C=CC(=C3)Cl)Cl |
SMILES canonique |
C1=CC=C(C=C1)C=NN=C2NC(=O)C(S2)CC3=C(C=CC(=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B11991137.png)
![(3Z)-3-[(2E)-{[5-(2-nitrophenyl)furan-2-yl]methylidene}hydrazinylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11991142.png)
![3-methyl-N-(2,2,2-trichloro-1-{[(2-chlorophenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B11991143.png)
![3-(4-methoxyphenyl)-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11991154.png)

![3,6-bis(4-ethoxyphenyl)-7-methyl-2H-[1,3]thiazolo[2,3-c][1,2,4]triazine](/img/structure/B11991169.png)
![2-[(4-Nitrophenyl)methylideneamino]phenol](/img/structure/B11991170.png)



![2-((2-(4,5-Dihydro-1H-benzo[g]indazole-3-carbonyl)hydrazono)methyl)benzoic acid](/img/structure/B11991193.png)
![ethyl (2E)-2-[4-(acetyloxy)-3-methoxybenzylidene]-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11991198.png)

